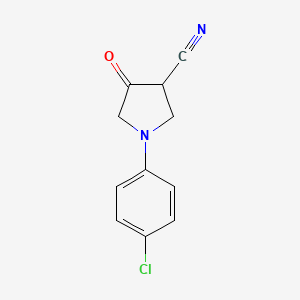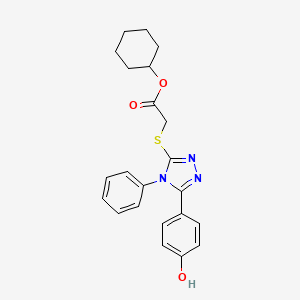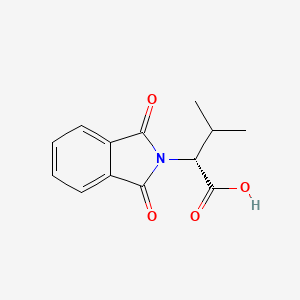
(R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid is a chiral compound with a unique structure that includes a phthalimide group and a branched aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the aliphatic chain and achieve the desired chiral configuration. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound may be investigated for its interactions with enzymes and other biomolecules. Its chiral nature makes it a valuable tool for studying stereochemistry and its effects on biological activity. Researchers may explore its potential as a ligand for protein binding studies or as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid could be explored for its potential therapeutic applications. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs or therapeutic agents. Studies may focus on its pharmacokinetics, bioavailability, and efficacy in treating various medical conditions.
Industry
Industrially, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate for the synthesis of high-value products. Industrial applications may also include its use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide group and the chiral aliphatic chain play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid: The enantiomer of the compound, with similar chemical properties but potentially different biological activities.
Phthalimide derivatives: Compounds with the phthalimide group but different aliphatic chains or substituents.
N-substituted phthalimides: Variants with different substituents on the nitrogen atom of the phthalimide group.
Uniqueness
®-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of both the phthalimide group and the branched aliphatic chain. This combination of features allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6306-53-2 |
|---|---|
Molekularformel |
C13H13NO4 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m1/s1 |
InChI-Schlüssel |
UUIPGCXIZVZSEC-SNVBAGLBSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



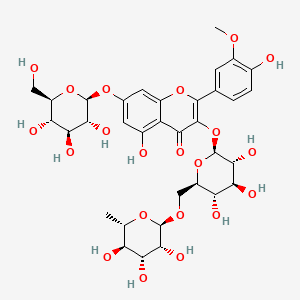

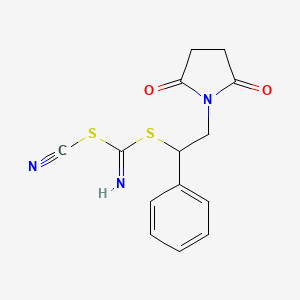
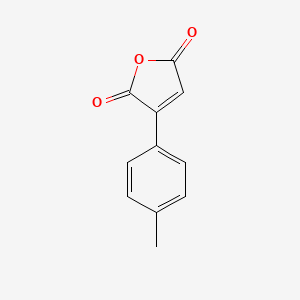
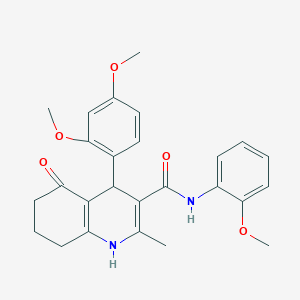
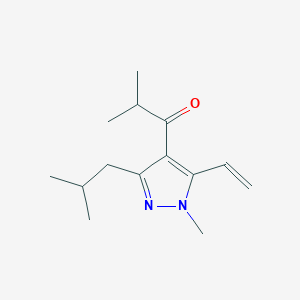
![8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one](/img/structure/B15053816.png)
![N-(7-(Hydroxy(phenyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide](/img/structure/B15053819.png)
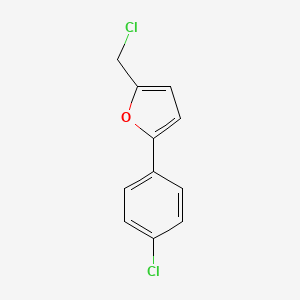
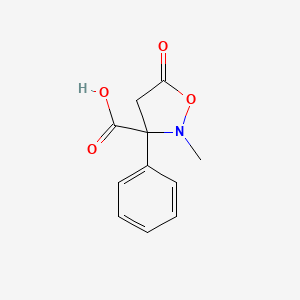
![3-(Benzo[d]thiazol-2-yl)-3-methoxypropan-1-ol](/img/structure/B15053834.png)
